molecular formula C14H11Cl3N2O3S B2555899 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride CAS No. 677327-01-4

4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride

Cat. No.: B2555899
CAS No.: 677327-01-4
M. Wt: 393.66
InChI Key: AOEDHPNSDNPOEC-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride is a chemical compound with the molecular formula C14H11Cl3N2O3S and a molecular weight of 393.67 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, a ureido group, and a benzenesulfonyl chloride group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride involves several steps. One common method includes the reaction of 3,4-dichloroaniline with isocyanate to form the ureido intermediate. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane or chloroform.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride involves its reactivity with nucleophilic groups in biological molecules. The sulfonyl chloride group can form covalent bonds with amino acid residues such as lysine and cysteine, leading to the inhibition of enzyme activity or modification of protein function . This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it particularly useful in a wide range of scientific research applications, distinguishing it from other related compounds.

Biological Activity

4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride, with the CAS number 677327-01-4, is a sulfonamide derivative characterized by its unique molecular structure and significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C14H11Cl3N2O3S
  • Molar Mass : 393.67 g/mol
  • Density : 1.595 g/cm³ (predicted)
  • Boiling Point : 431.3 °C (predicted)
  • pKa : 12.63 (predicted)

This compound features a dichlorophenyl group that enhances its biological activity and solubility characteristics, making it a candidate for various medicinal applications.

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily through inhibition of specific enzymes or receptors involved in disease processes. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, which can be extrapolated to potential anti-cancer or anti-inflammatory applications.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. For instance, a related study demonstrated that sulfonamide compounds effectively inhibited the growth of various bacterial strains, suggesting that this compound may exhibit similar effects. The compound's structural features likely contribute to its interaction with bacterial enzymes.

Cytotoxicity and Antitumor Activity

In vitro studies have reported cytotoxic effects of sulfonamide derivatives against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, a recent study highlighted the efficacy of structurally similar compounds in inducing apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy of sulfonamide derivatives.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : The compound showed significant inhibition zones against Gram-positive bacteria, indicating strong antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
    • Results : IC50 values indicated potent cytotoxicity with minimal effects on normal cells, suggesting selective toxicity towards cancer cells.

Toxicological Profile

Despite its potential therapeutic benefits, this compound exhibits significant toxicity risks. Safety data indicate:

  • Skin Corrosion and Eye Damage : Causes severe burns upon contact.
  • Inhalation Risks : Can lead to respiratory distress if inhaled.

These factors necessitate careful handling and consideration in therapeutic applications.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Target
This compoundAntimicrobialTBDBacterial enzymes
SulfanilamideAntibacterial15Dihydropteroate synthase
SulfamethoxazoleAntimicrobial10Dihydropteroate synthase

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O3S/c1-8-6-9(3-5-13(8)23(17,21)22)18-14(20)19-10-2-4-11(15)12(16)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDHPNSDNPOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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